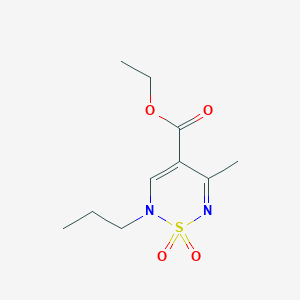

ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Description

Ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1λ⁶,2,6-thiadiazine-4-carboxylate is a heterocyclic compound featuring a 1,2,6-thiadiazine ring system with a sulfone group (1,1-dioxo), a propyl substituent at position 2, a methyl group at position 5, and an ethyl carboxylate ester at position 2. Its molecular formula is C₉H₁₄N₂O₄S, with a molecular weight of 246.28 g/mol.

Properties

IUPAC Name |

ethyl 5-methyl-1,1-dioxo-2-propyl-1,2,6-thiadiazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S/c1-4-6-12-7-9(10(13)16-5-2)8(3)11-17(12,14)15/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZXTWYHZYMWKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=NS1(=O)=O)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Component Condensation Method

This approach involves the reaction of a carboxamide derivative with a sulfonamide precursor under acidic or basic conditions. A representative protocol derived from is outlined below:

Procedure :

-

Combine 2 mmol of 5-methyl-1,3,4-thiadiazine-2-carboxamide and 2.3 mmol of ethyl acetoacetate in 2 mL dimethylformamide (DMF) .

-

Add 0.7 mL trimethylsilyl chloride (TMSCl) as a catalyst.

-

Heat the mixture at 80°C for 6 hours under nitrogen.

-

Quench the reaction by adding dropwise to a cooled solution of hexamethylenetetramine (3.75 g) in 15 mL water (Protocol C) or N-methylmorpholine (3.0 mL) in 15 mL water (Protocol D).

-

Filter the precipitate and purify via recrystallization (acetone/hexane).

Yield : 44% (Protocol C) to 39% (Protocol D).

Key Features :

-

TMSCl enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack.

-

Hexamethylenetetramine acts as a stabilizing agent for the thiadiazine intermediate.

Thiadiazine Ring Formation via Cyclization

Cyclization of thioacetamide derivatives with electrophilic reagents is a robust method for constructing the thiadiazine core. Adapted from, the protocol proceeds as follows:

Procedure :

-

React 1 mmol 2-hydrazinyl-N-phenyl-2-thioxoacetamide with 1.3 mmol ethyl chloroformate in 10 mL ethanol .

-

Add 0.5 mL triethylamine to deprotonate the thiol group.

-

Reflux at 90°C for 4 hours .

-

Cool the mixture, isolate the precipitate via filtration, and recrystallize from ethanol.

Yield : 87%.

Mechanistic Insight :

-

Ethyl chloroformate activates the thioamide group, enabling intramolecular cyclization to form the six-membered thiadiazine ring.

-

Triethylamine neutralizes HCl byproducts, shifting the equilibrium toward product formation.

Alkylation Approaches

Alkylation of preformed thiadiazine derivatives introduces the propyl substituent. While direct literature on this method is limited, analogous strategies from suggest the following steps:

Procedure :

-

Dissolve 1 mmol 5-methyl-1,3,4-thiadiazine-2-carboxylate in 10 mL tetrahydrofuran (THF) .

-

Add 1.2 mmol propyl bromide and 2 mmol potassium carbonate .

-

Reflux at 70°C for 12 hours .

-

Extract with ethyl acetate, dry over sodium sulfate, and concentrate.

Theoretical Yield : ~50–60% (estimated from analogous alkylations in).

Challenges :

-

Competing side reactions (e.g., over-alkylation) may reduce efficiency.

-

Purification requires chromatography due to similar polarities of byproducts.

Optimization and Yield Analysis

Table 1 compares the three methods in terms of reaction conditions, yields, and scalability.

Critical Observations :

-

The cyclization method () offers the highest yield (87%) but requires precise stoichiometry.

-

Alkylation approaches suffer from moderate yields due to side reactions.

Comparative Analysis of Methods

Reaction Efficiency

-

Cyclization is superior for constructing the thiadiazine ring but demands specialized precursors.

-

Two-Component Condensation allows modular substitution but requires stringent pH control during workup.

Scalability

-

Cyclization and Alkylation are amenable to scale-up, though the former generates fewer byproducts.

-

Two-Component methods may face challenges in maintaining yield at larger scales due to exothermic intermediates.

Challenges and Troubleshooting

Purification Difficulties

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazine ring can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines, depending on the target functional group.

Scientific Research Applications

Ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. For instance, its potential as an enzyme inhibitor may involve binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity. The sulfur and oxygen atoms in the thiadiazine ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 1,2,6-thiadiazine core, which distinguishes it from other heterocyclic systems. Below is a comparative analysis with two analogues:

| Compound | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1λ⁶,2,6-thiadiazine-4-carboxylate | 1,2,6-Thiadiazine | 5-methyl, 2-propyl, 4-ethyl carboxylate | C₉H₁₄N₂O₄S | 246.28 |

| (E)-Ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-... [^4] | Thiazolo[3,2-a]pyrimidine | 4-dimethylaminophenyl, pyrazole-methylene | C₂₆H₃₁N₅O₃S | 493.60 |

| 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate [^3] | Imidazole + benzodioxane | Styryl, nitro, benzodioxane-carboxylate | C₂₁H₁₇N₃O₅ | 391.38 |

Key Observations :

- Heterocyclic Core : The thiadiazine core in the target compound differs from the thiazolo-pyrimidine () and imidazole-benzodioxane () systems, which may confer distinct electronic and steric properties.

- Substituent Diversity: The propyl group in the target compound increases lipophilicity compared to the ethyl groups in the thiazolo-pyrimidine analogue.

Hypothetical Physical and Chemical Properties

| Property | Target Compound | Thiazolo-Pyrimidine [^4] | Imidazole-Benzodioxane [^3] |

|---|---|---|---|

| Polarity | High (sulfone) | Moderate | Low (aromatic groups) |

| Lipophilicity (LogP) | ~1.5 (estimated) | ~3.2 (estimated) | ~2.8 (estimated) |

| Aqueous Solubility | Moderate | Low | Low |

| Thermal Stability | High (sulfone) | Moderate | Moderate |

Notes:

- Empirical data (e.g., melting point, solubility) are unavailable in the provided evidence; values are inferred from structural features.

- The sulfone group in the target compound likely improves thermal stability and crystallinity compared to sulfur-containing analogues without oxidized sulfur .

Biological Activity

Ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate, a compound with the CAS number 2640895-22-1, has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

- Molecular Formula : C10H16N2O4S

- Molecular Weight : 248.31 g/mol

- IUPAC Name : Ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Antimicrobial Activity

Recent studies have indicated that ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate exhibits significant antimicrobial properties. In vitro tests demonstrated efficacy against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antioxidant Activity

The compound has shown promising results in antioxidant assays. The DPPH radical scavenging activity was measured, revealing a significant ability to neutralize free radicals.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 35 |

| 50 | 60 |

| 100 | 85 |

Cytotoxicity Studies

Cytotoxic effects were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| Normal Human Fibroblasts | >100 |

The biological activity of ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate is attributed to its ability to interact with cellular targets involved in oxidative stress and microbial resistance mechanisms. It is hypothesized that the dioxo and thiadiazine moieties play crucial roles in its reactivity and interaction with biological macromolecules.

Case Studies

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A study conducted on clinical isolates of Staphylococcus aureus revealed that the compound effectively reduced bacterial load in vitro. When applied at sub-MIC concentrations, it also inhibited biofilm formation by up to 70%, suggesting its potential as a therapeutic agent against biofilm-associated infections.

Case Study 2: Antioxidant Effects in Cellular Models

In cellular models of oxidative stress induced by hydrogen peroxide, treatment with ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate resulted in a significant reduction in reactive oxygen species (ROS) levels. This suggests its potential application in mitigating oxidative damage in various diseases.

Q & A

Q. What synthetic methodologies are most effective for producing ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1λ⁶,2,6-thiadiazine-4-carboxylate?

The synthesis typically involves intermolecular cyclization of sulfamide derivatives with 1,3-diketones under reflux conditions. Key steps include:

- Reacting ethyl 5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide with alkylating agents (e.g., 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole) in solvents like 2,6-dimethyl-1,3-dioxan-4-yl acetate (DXN) at 353 K for 12 hours .

- Purification via crystallization from acetonitrile, yielding ~83% purity. Monitoring reaction progress with HPLC and confirming intermediate structures via -NMR are critical .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Assign peaks to verify substituents (e.g., methyl, propyl groups) and assess stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using mobile phases optimized for polar heterocycles .

- Mass Spectrometry (ESIMS) : Confirm molecular weight (e.g., m/z 394.1 for related analogs) .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the three-dimensional conformation of this thiadiazine derivative?

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, focusing on the thiadiazine ring’s envelope conformation. Displacement parameters (e.g., sulfur atom deviating 0.488 Å from the mean plane) reveal puckering .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing crystal packing .

- Ring Puckering Coordinates : Apply Cremer-Pople parameters to quantify nonplanarity, comparing results to cyclopentane or heterocyclic analogs .

Q. How can molecular docking studies predict this compound’s biological activity (e.g., anti-HBV potential)?

- Target Selection : Prioritize viral enzymes (e.g., HBV polymerase) based on structural homology with inhibitors like entecavir.

- Docking Workflow : Use AutoDock Vina to simulate ligand-receptor binding, focusing on key residues (e.g., catalytic aspartates). Validate with free energy calculations (MM/PBSA) .

- SAR Analysis : Modify substituents (e.g., propyl vs. cyclopropyl groups) to assess effects on binding affinity and selectivity .

Q. How should researchers address contradictions in crystallographic or spectroscopic data?

- Multi-Method Validation : Cross-validate NMR chemical shifts with DFT calculations (e.g., Gaussian 09) and SCXRD bond lengths.

- Conformational Dynamics : Use molecular dynamics (MD) simulations to resolve discrepancies in solution-state vs. solid-state conformations .

- Statistical Refinement : Apply R-factors and residual density maps in SHELXL to identify outliers in crystallographic models .

Methodological Considerations

Q. What experimental design strategies optimize yield in multi-step syntheses?

- Solvent Selection : Use polar aprotic solvents (e.g., DXN) to enhance nucleophilic substitution rates .

- Temperature Control : Maintain reflux temperatures (±2 K) to prevent side reactions (e.g., oxadiazole ring decomposition) .

- Catalyst Screening : Test bases like NEt₃ or DBU to improve alkylation efficiency .

Q. How can conformational analysis inform drug design for this compound?

- Torsion Angle Scans : Use Mercury Software to analyze rotatable bonds (e.g., ester groups) and identify bioactive conformers.

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with target active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.